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Compound of Interest

Compound Name: Allyltriethoxysilane

Cat. No.: B1265875 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral properties of

Allyltriethoxysilane (ATES), a versatile organosilane compound. This document details its

Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman

spectroscopic characteristics, offering valuable data for researchers and professionals in

various scientific fields.

Introduction to Allyltriethoxysilane and its
Spectroscopic Analysis
Allyltriethoxysilane (CH₂=CHCH₂Si(OCH₂CH₃)₃) is a bifunctional molecule featuring a

reactive allyl group and hydrolyzable ethoxysilyl groups. This dual functionality makes it a

valuable crosslinking agent, coupling agent, and surface modifier in the synthesis of polymers,

and organic-inorganic hybrid materials. Understanding its spectral properties is crucial for

quality control, reaction monitoring, and structural elucidation. This guide presents a detailed

analysis of its ¹H NMR, ¹³C NMR, FTIR, and Raman spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of

Allyltriethoxysilane.
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¹H NMR Spectral Data
The ¹H NMR spectrum of Allyltriethoxysilane exhibits characteristic signals corresponding to

the protons of the allyl and ethoxy groups. The chemical shifts (δ) are typically reported in parts

per million (ppm) relative to a standard reference.

Table 1: ¹H NMR Spectral Data for Allyltriethoxysilane

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~5.85 m 1H -CH=

~4.95 m 2H =CH₂

~3.82 q 6H -O-CH₂-

~1.65 d 2H Si-CH₂-

~1.22 t 9H -CH₃

m = multiplet, q = quartet, d = doublet, t = triplet

¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: ¹³C NMR Spectral Data for Allyltriethoxysilane

Chemical Shift (ppm) Assignment

~134.5 -CH=

~114.5 =CH₂

~58.4 -O-CH₂-

~22.8 Si-CH₂-

~18.3 -CH₃
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Vibrational Spectroscopy: FTIR and Raman
FTIR and Raman spectroscopy are complementary techniques that provide information about

the vibrational modes of the functional groups present in Allyltriethoxysilane.

Fourier-Transform Infrared (FTIR) Spectral Data
The FTIR spectrum of Allyltriethoxysilane is characterized by strong absorptions

corresponding to the vibrations of the C=C, C-H, Si-O, and C-O bonds.[1]

Table 3: FTIR Spectral Data for Allyltriethoxysilane

Wavenumber (cm⁻¹) Intensity Assignment

~3070 Medium =C-H stretch

~2975, ~2925, ~2885 Strong C-H stretch (alkyl)

~1640 Medium C=C stretch

~1440, ~1390 Medium C-H bend

~1100, ~1080 Very Strong Si-O-C stretch

~960 Strong C-H out-of-plane bend (=CH₂)

~780 Strong Si-C stretch

Raman Spectral Data
While a specific Raman spectrum for Allyltriethoxysilane is not readily available in the

searched literature, the vibrational modes can be predicted based on the analysis of similar

molecules like allyltrimethoxysilane.[2] The Raman spectrum is expected to show strong bands

for the C=C and symmetric Si-O-C stretching vibrations.

Table 4: Predicted Raman Spectral Data for Allyltriethoxysilane
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Wavenumber (cm⁻¹) Predicted Intensity Assignment

~3070 Medium =C-H stretch

~2975, ~2925, ~2885 Strong C-H stretch (alkyl)

~1640 Strong C=C stretch

~1410 Medium CH₂ scissoring

~1295 Medium =CH₂ twisting

~710 Strong Symmetric Si-O-C stretch

Experimental Protocols
Detailed methodologies for the spectroscopic analysis of Allyltriethoxysilane are provided

below.

NMR Spectroscopy Protocol (Liquid Sample)
Sample Preparation: Prepare a solution by dissolving approximately 10-20 mg of

Allyltriethoxysilane in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃)

in a clean, dry NMR tube.

Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 or 500 MHz).

Acquisition Parameters for ¹H NMR:

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

Employ a relaxation delay of 1-2 seconds.

Acquisition Parameters for ¹³C NMR:

Set the spectral width to cover the expected chemical shift range (e.g., 0-150 ppm).
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A larger number of scans (e.g., 128 or more) is typically required due to the low natural

abundance of ¹³C.

Use a relaxation delay of 2-5 seconds.

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier

transform, phase correction, and baseline correction. Reference the spectrum to the residual

solvent peak or an internal standard (e.g., TMS).

FTIR Spectroscopy Protocol (Liquid Sample - ATR)
Sample Preparation: Place a small drop of neat Allyltriethoxysilane directly onto the clean

crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: Use a Fourier-Transform Infrared spectrometer equipped with an ATR

accessory.

Background Collection: Record a background spectrum of the clean, empty ATR crystal.

Sample Spectrum Collection:

Acquire the spectrum of the sample over a typical mid-IR range (e.g., 4000-400 cm⁻¹).

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

Data Processing: The instrument software will automatically ratio the sample spectrum to the

background spectrum to generate the final absorbance spectrum.

Raman Spectroscopy Protocol (Liquid Sample)
Sample Preparation: Place a small amount of neat Allyltriethoxysilane in a glass vial or a

capillary tube.

Instrumentation: Use a Raman spectrometer with a suitable laser excitation source (e.g., 785

nm to minimize fluorescence).

Acquisition Parameters:

Focus the laser onto the liquid sample.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1265875?utm_src=pdf-body
https://www.benchchem.com/product/b1265875?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1265875?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Set the spectral range to cover the expected vibrational modes (e.g., 200-3200 cm⁻¹).

Adjust the laser power and exposure time to obtain a good signal without causing sample

degradation.

Accumulate multiple scans to improve the signal-to-noise ratio.

Data Processing: Process the raw data by performing a baseline correction and, if

necessary, a cosmic ray removal.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like Allyltriethoxysilane.
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Spectroscopic Analysis Workflow
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Caption: Workflow for Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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